molecular formula C15H19NO5 B2745125 2-((tert-Butoxycarbonyl)amino)-4-oxo-4-phenylbutanoic acid CAS No. 75162-02-6

2-((tert-Butoxycarbonyl)amino)-4-oxo-4-phenylbutanoic acid

Cat. No.: B2745125
CAS No.: 75162-02-6
M. Wt: 293.319
InChI Key: UYBVBOASUUTFDS-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-4-oxo-4-phenylbutanoic acid is a compound commonly used in organic synthesis, particularly in the protection of amino groups. The tert-butoxycarbonyl group is a protecting group that is often employed to temporarily mask the reactivity of amines during chemical reactions.

Safety and Hazards

The safety data sheet for a similar compound, “2-(tert-Butoxycarbonylamino)phenylboronic acid”, indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It’s recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area .

Future Directions

The use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) in peptide synthesis is a promising area of research . These Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . This approach could expand the applicability of AAILs .

Mechanism of Action

Target of Action

Similar compounds have been used in peptide synthesis , suggesting that they may interact with peptide or protein targets.

Mode of Action

The compound, also known as a tert-butyloxycarbonyl (Boc)-protected amino acid, is used in peptide synthesis . The Boc group serves as a protective group for the amino group during peptide synthesis. It prevents unwanted side reactions from occurring by temporarily blocking the reactive sites on the amino acid . The Boc group can be removed when no longer needed, allowing the amino group to participate in subsequent reactions .

Biochemical Pathways

The compound is involved in the synthesis of dipeptides . In this process, the Boc-protected amino acid is used as a starting material. A distinctive coupling reagent enhances amide formation in the Boc-protected amino acid, leading to the formation of dipeptides .

Pharmacokinetics

The compound’s solubility in various solvents such as acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso) has been reported . This suggests that the compound may have good bioavailability due to its solubility in these solvents.

Result of Action

The primary result of the compound’s action is the formation of dipeptides . These dipeptides can be used in further biochemical reactions or as building blocks for larger peptides or proteins.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other reactive groups in the reaction environment . Additionally, the compound’s stability and efficacy in peptide synthesis can be enhanced at high temperatures .

Preparation Methods

Comparison with Similar Compounds

Similar compounds to 2-((tert-Butoxycarbonyl)amino)-4-oxo-4-phenylbutanoic acid include other amino acid derivatives with different protecting groups, such as:

    N-Benzyloxycarbonyl Amino Acids: These compounds use the benzyloxycarbonyl group as a protecting group.

    N-Fluorenylmethyloxycarbonyl Amino Acids: These compounds use the fluorenylmethyloxycarbonyl group as a protecting group.

    N-Acetyl Amino Acids: These compounds use the acetyl group as a protecting group.

This compound is unique due to the stability and ease of removal of the tert-butoxycarbonyl group, making it a preferred choice in many synthetic applications .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-15(2,3)21-14(20)16-11(13(18)19)9-12(17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBVBOASUUTFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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